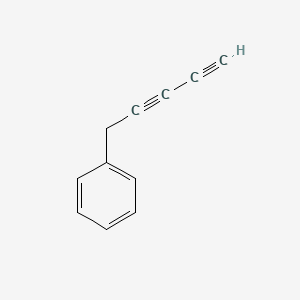

5-Phenyl-1,3-pentadiyne

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41268-41-1 |

|---|---|

Molecular Formula |

C11H8 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

penta-2,4-diynylbenzene |

InChI |

InChI=1S/C11H8/c1-2-3-5-8-11-9-6-4-7-10-11/h1,4,6-7,9-10H,8H2 |

InChI Key |

ZZGANZXITREHOP-UHFFFAOYSA-N |

SMILES |

C#CC#CCC1=CC=CC=C1 |

Canonical SMILES |

C#CC#CCC1=CC=CC=C1 |

Origin of Product |

United States |

Occurrence and Isolation of 5 Phenyl 1,3 Pentadiyne from Natural Sources

Identification in Plant Metabolites and Essential Oils

5-Phenyl-1,3-pentadiyne has been identified as a significant constituent in the essential oils of various plant species, most notably within the Asteraceae family. Research has consistently reported its presence in tarragon (Artemisia dracunculus), where it contributes to the plant's characteristic aroma and biological properties. nih.gov The concentration of this compound in Artemisia dracunculus essential oil can vary significantly depending on the geographical origin and specific chemotype of the plant.

For instance, studies on wild tarragon from different regions of North America have revealed the existence of distinct chemotypes. Some are rich in this compound, while others may be dominated by other compounds like capillene, methyl chavicol, or methyl eugenol. This variability underscores the importance of chemotypic characterization when studying the natural occurrence of this compound.

Beyond Artemisia dracunculus, this compound has also been reported in the corn marigold (Glebionis segetum), another member of the Asteraceae family. nih.gov However, detailed studies on its concentration and co-occurrence with other polyacetylenes in this species are less extensive.

The following table summarizes the occurrence of this compound in selected plant species.

| Plant Species | Family | Plant Part | Compound Concentration |

| Artemisia dracunculus (Tarragon) | Asteraceae | Aerial parts | Variable, can be a major component of the essential oil |

| Glebionis segetum (Corn Marigold) | Asteraceae | Not specified | Reported presence |

Chromatographic and Spectroscopic Approaches for Natural Product Isolation

The isolation and identification of this compound from its natural sources primarily rely on a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of essential oils containing this compound. The essential oil is typically extracted through hydrodistillation. In GC-MS, the volatile compounds are separated based on their boiling points and polarity in a capillary column and then ionized and detected by a mass spectrometer, allowing for their identification based on their mass spectra and retention times.

Preparative Chromatography: For the isolation of pure this compound for further structural elucidation and bioactivity studies, preparative chromatographic techniques are employed. These can include:

Column Chromatography: Using silica (B1680970) gel or other stationary phases to separate the components of the essential oil based on their polarity.

Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique that can be used for the final purification of the compound.

Spectroscopic Methods:

Once isolated, the structure of this compound is confirmed using a suite of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, allowing for the unambiguous determination of its structure. While specific NMR data for naturally isolated this compound is not extensively published, the spectra would be consistent with its known chemical structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the C≡C triple bonds of the diyne chain and the aromatic C-H and C=C bonds of the phenyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated system of the phenyl ring and the polyacetylene chain gives rise to characteristic absorption maxima in the UV-Vis spectrum, which can aid in its identification.

The following table outlines the analytical techniques used in the study of this compound.

| Technique | Purpose | Key Information Obtained |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in essential oils | Retention time, mass spectrum |

| Preparative Chromatography (Column, HPLC) | Isolation of the pure compound | Purified this compound |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural elucidation | Chemical shifts, coupling constants |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for C≡C and aromatic rings |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Identification of conjugated systems | Absorption maxima |

Chemodiversity of Phenyl-Substituted Polyacetylenes in Biological Systems

This compound is part of a broader class of phenyl-substituted polyacetylenes that exhibit significant chemical diversity within the plant kingdom, particularly in the Asteraceae and Apiaceae families. This diversity arises from variations in the length of the polyacetylene chain, the degree of unsaturation, and the presence of different functional groups and substitution patterns on the aromatic ring.

In the Asteraceae family, particularly within the genus Artemisia, a remarkable chemodiversity of polyacetylenes has been observed. Different species, and even different chemotypes within the same species, can produce a unique blend of these compounds. For example, in Artemisia dracunculus, this compound often co-occurs with other polyacetylenes like capillene. The relative abundance of these compounds can define the specific chemotype of the plant and may be influenced by genetic and environmental factors.

The Apiaceae family is also known for producing a wide array of polyacetylenes, although phenyl-substituted derivatives are less common than in the Asteraceae. The structural variations in these compounds are thought to play a role in the plant's defense mechanisms against herbivores and pathogens.

The study of the chemodiversity of phenyl-substituted polyacetylenes is an active area of research, with new compounds and biosynthetic pathways continually being discovered. This research is crucial for understanding the ecological roles of these compounds and for exploring their potential applications.

Synthetic Methodologies for 5 Phenyl 1,3 Pentadiyne and Its Analogues

Construction of the 1,3-Pentadiyne (B15493835) Core Structure

The formation of the conjugated 1,3-diyne backbone is the foundational step in synthesizing 5-phenyl-1,3-pentadiyne and related compounds. Key methods include cross-coupling reactions to build the diyne unit directly and isomerization strategies starting from more accessible precursors.

Cross-Coupling Strategies for Diyne Formation

Cross-coupling reactions are a powerful tool for creating the C(sp)-C(sp) bond that defines the 1,3-diyne linkage. These methods typically involve the reaction of a terminal alkyne with a 1-haloalkyne. While classic methods like the Cadiot-Chodkiewicz coupling (copper-catalyzed reaction of a terminal alkyne with a 1-bromoalkyne) are foundational, modern advancements have introduced more versatile and efficient catalytic systems. organic-chemistry.org

Catalysts based on copper, nickel, palladium, and iron have been developed to promote the formation of unsymmetrical 1,3-diynes with high yields and selectivity. organic-chemistry.orgsioc-journal.cnorganic-chemistry.org For instance, a nickel-catalyzed cross-coupling of alkynyl bromides with alkynyl aluminum reagents provides an efficient route to 1,3-diyne derivatives. sioc-journal.cn Similarly, copper(I) iodide, in the presence of a suitable ligand like tris(o-tolyl)phosphine, effectively catalyzes the coupling of terminal alkynes with 1-bromoalkynes under mild conditions. organic-chemistry.org These methods often offer advantages over older techniques by minimizing the formation of symmetrical homocoupling byproducts and tolerating a wider range of functional groups. organic-chemistry.org

| Catalyst System | Reactants | Key Reagents | Solvent | Typical Yields | Reference |

|---|---|---|---|---|---|

| Copper(I) Iodide / Ligand | Terminal Alkyne + 1-Bromoalkyne | CuI, tris(o-tolyl)phosphine, K2CO3 | Ethanol | Good to Excellent | organic-chemistry.org |

| Nickel(II) / Ligand | Alkynyl Bromide + Alkynyl Aluminum Reagent | Ni(acac)2, DPPE | 1,2-dimethoxyethane | Up to 90% | sioc-journal.cn |

| Iron Catalysis | Terminal Alkyne + 1-Bromoalkyne | Iron salt | Water | Good | organic-chemistry.org |

| Palladium / Ligand | Terminal Alkyne + Haloalkyne | Pd catalyst, Phosphine-olefin ligand | Not specified | Good to Excellent | organic-chemistry.org |

Isomerization Routes from 1,4-Pentadiyne Precursors

An alternative approach to the 1,3-pentadiyne structure involves the isomerization of a "skipped" diyne, such as a 1,4-pentadiyne derivative. Conjugated dienes and polyenes are generally more thermodynamically stable than their non-conjugated isomers. tardigrade.in This principle extends to diynes, providing a thermodynamic driving force for the migration of triple bonds into conjugation.

This transformation is often achieved through a process known as the "acetylene zipper" reaction. This reaction utilizes a strong base to deprotonate a methylene (B1212753) group positioned between the two alkynes (a doubly allylic/propargylic position), initiating a sequence of proton transfers that "walk" the alkyne along the carbon chain until the more stable, conjugated 1,3-diyne system is formed. dntb.gov.ua While specific examples for the isomerization of 1,4-pentadiyne itself are specialized, this general methodology represents a valid synthetic strategy for accessing conjugated diyne systems from non-conjugated precursors.

Phenyl Group Incorporation via Advanced Coupling Reactions

Once the 1,3-pentadiyne core is accessible, or concurrently with its formation, the phenyl group must be attached. This is accomplished through powerful C(sp)-C(sp²) bond-forming reactions, with palladium-catalyzed techniques and Grignard methodologies being paramount.

Palladium-Catalyzed C(sp)-C(sp²) Bond Formation Techniques

Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for forming bonds between sp-hybridized carbon atoms (of an alkyne) and sp²-hybridized carbon atoms (of an aryl group). researchgate.net The Sonogashira reaction is the archetypal example, involving the coupling of a terminal alkyne with an aryl halide (or triflate) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

To synthesize this compound, this could involve reacting 1,3-pentadiyne with an aryl halide like iodobenzene (B50100) or bromobenzene. The catalytic cycle for this transformation generally involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) species.

Transmetalation : The terminal alkyne is deprotonated by the base and, typically with copper(I) mediation, the resulting alkynylide is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination : The aryl and alkynyl groups on the palladium center couple and are eliminated, forming the desired C(sp)-C(sp²) bond and regenerating the palladium(0) catalyst. youtube.com

Modern variations of this reaction have been developed using advanced ligands that can improve catalyst efficiency and stability, sometimes even obviating the need for a copper co-catalyst. dntb.gov.ua

| Component | Example | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Primary catalyst for the coupling cycle. | youtube.com |

| Aryl Electrophile | Iodobenzene, Bromobenzene | Source of the phenyl group. | researchgate.net |

| Alkynyl Nucleophile | 1,3-Pentadiyne | The diyne core structure. | nih.gov |

| Base | Triethylamine, Diisopropylamine | Neutralizes the HX byproduct and deprotonates the terminal alkyne. | nih.gov |

| Co-catalyst (Optional) | Copper(I) Iodide (CuI) | Facilitates the transmetalation step. | organic-chemistry.org |

Alkynyl Grignard Reagent Methodologies

Grignard reagents provide a classic organometallic route for carbon-carbon bond formation. An alkynyl Grignard reagent can be prepared by reacting a terminal alkyne with a standard Grignard reagent like ethylmagnesium bromide (RMgBr). sciencemadness.orgquora.com The acidic terminal proton of the alkyne is removed, forming an alkynylmagnesium halide (a new Grignard reagent).

For the synthesis of this compound, two main pathways involving Grignard reagents are conceivable:

Reaction of a pre-formed phenyl-substituted Grignard reagent (e.g., phenylmagnesium bromide) with a halogenated 1,3-pentadiyne.

Reaction of a 1,3-pentadiynylmagnesium halide with a phenyl-containing electrophile.

Furthermore, nickel-catalyzed cross-coupling reactions between alkynyl Grignard reagents and acetylenic sulfones have been shown to be an effective method for producing unsymmetrical 1,3-diynes, which could be adapted for the synthesis of phenyl-substituted analogues. thieme-connect.com This approach highlights the synergy between classic organometallic reagents and modern transition-metal catalysis.

Chemo- and Regioselective Functionalization of the Diyne System

The conjugated diyne system of this compound is a versatile scaffold for further chemical modification. The presence of two distinct triple bonds, one internal and one terminal, allows for selective reactions if the appropriate conditions and reagents are chosen.

The terminal alkyne proton is acidic and can be selectively removed to generate a nucleophile for further coupling or addition reactions. The triple bonds themselves can undergo a variety of transformations. Chemo- and regioselective functionalization aims to modify one specific site in the molecule while leaving others untouched. rsc.orgnih.gov

For example, directing-group-assisted hydrosilylation can selectively add a silyl (B83357) group to one of the alkyne units over the other. acs.org The presence of fluorine atoms on related alkyne systems has been shown to enable highly selective annulation reactions for building complex heterocyclic structures without the need for transition metal catalysts. rsc.orgresearchgate.net These advanced strategies allow the this compound core to be used as a building block for more complex molecules of interest in materials science and medicinal chemistry.

| Reaction Type | Reagents | Target Site | Potential Product Type | Reference |

|---|---|---|---|---|

| Hydrosilylation | Hydrosilane (e.g., HSiMe2Ph), Pt(0) or other metal catalyst | One or both C≡C bonds | Silyl-substituted enynes or dienes | acs.org |

| Terminal Alkynylation | Base, then an electrophile (e.g., alkyl halide) | Terminal C-H bond | A disubstituted, elongated diyne | sciencemadness.org |

| Cycloaddition / Annulation | Azides, 1,3-dipoles | One or both C≡C bonds | Heterocyclic compounds (e.g., triazoles, pyrazoles) | nih.gov |

| Partial Reduction | H2, Lindlar's catalyst | One C≡C bond | Conjugated enyne | youtube.com |

Synthesis of Structural Analogues and Derivatives Bearing the this compound Motif

The generation of analogues of this compound largely relies on the strategic coupling of a terminal alkyne with a haloalkyne or an aryl halide. These methods offer a versatile platform for creating a library of compounds with tailored electronic and steric properties.

The Cadiot-Chodkiewicz coupling provides a direct and selective route to unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. nih.govwikipedia.org This method is particularly effective for synthesizing derivatives of this compound by coupling various substituted phenylacetylenes with a 1-halopropyne, or by reacting phenylacetylene (B144264) with a substituted 1-halopropyne. For instance, a convenient protocol involves the in situ generation of 1-bromopropyne from 1,1-dibromopropene, which is then coupled with a range of terminal aryl alkynes. nih.gov This approach circumvents the handling of the volatile and potentially hazardous 1-bromopropyne. nih.gov The reaction tolerates both electron-donating and electron-withdrawing substituents on the aryl alkyne, affording the corresponding 1-aryl-1,3-pentadiynes in good yields. nih.gov

Another cornerstone in the synthesis of these derivatives is the Sonogashira coupling . This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl or vinyl halide, offering a broad scope for generating structural diversity. wikipedia.org Analogues of this compound can be synthesized by coupling a substituted aryl halide with 1,3-pentadiyne or by reacting phenylacetylene with a terminally substituted alkyne halide. The reaction is typically carried out under mild conditions and is compatible with a wide array of functional groups. wikipedia.org

The following tables summarize research findings on the synthesis of various structural analogues and derivatives of this compound using these methodologies.

Detailed Research Findings

The following interactive data tables provide specific examples of synthesized analogues of this compound, detailing the reactants, reaction conditions, and yields.

Mechanistic Investigations of 5 Phenyl 1,3 Pentadiyne Reactivity

Cycloaddition Reaction Pathways

The dual alkyne functionality of 5-phenyl-1,3-pentadiyne allows it to participate in several modes of cycloaddition, acting as a precursor to polyaromatic and heterocyclic compounds. These reactions are often catalyzed by transition metals, which facilitate the assembly of multiple unsaturated components.

[2+2+2] Cyclotrimerization Processes

The [2+2+2] cycloaddition is a powerful method for the synthesis of benzene (B151609) derivatives. In this process, three alkyne units, or a combination of alkynes and other unsaturated molecules, combine to form a six-membered ring. For 1,3-diynes, this reaction can proceed in several ways, including the reaction of the diyne with an external alkyne or the trimerization of the diyne itself. Transition metal catalysts, such as those based on nickel, palladium, or cobalt, are typically required to mediate this transformation by assembling the coupling partners in a controlled manner around the metal center. For instance, nickel(0) complexes can catalyze the chemo- and regioselective [2+2+2] cycloaddition of nonconjugated diynes with 1,3-butadiynes to yield alkynyl benzene intermediates. nih.gov The mechanism generally involves the formation of a metallacyclopentadiene intermediate, followed by the insertion of the third unsaturated component to form a metallacycloheptatriene, which then undergoes reductive elimination to furnish the aromatic ring. The regioselectivity of the cycloaddition involving unsymmetrical diynes like this compound is influenced by both electronic and steric factors of the substituents.

Diels-Alder Type [4+2] Cycloadditions with Dienophiles

The classic Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. While this compound is not a traditional 1,3-diene, conjugated enynes and diynes can participate in Diels-Alder type reactions, particularly with highly reactive dienophiles such as benzynes. nih.gov In these reactions, the diyne system can act as the 4π component. The intramolecular cycloaddition of benzynes with conjugated enynes is known to proceed at room temperature to generate highly strained cyclic allene (B1206475) intermediates, which then rearrange to form polycyclic aromatic systems. nih.gov Although specific studies on this compound as the diene component are not detailed, the reactivity of related aryl-substituted 1,3-butadiynes suggests their potential in forming naphthalene (B1677914) derivatives and other polyaromatic compounds through various cycloaddition pathways. nih.gov

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions typically involve the combination of two unsaturated components, such as two alkenes or an alkene and an alkyne, to form a four-membered ring. These reactions are often photochemically induced or catalyzed by transition metals. For diynes, intramolecular [2+2] cycloadditions can lead to versatile metallacyclobutene intermediates. For example, cobalt vinylidene species can undergo a [2+2] cycloaddition with an alkyne to generate a cobaltacyclobutene, which can then be involved in further transformations to produce diverse cyclic polyenes. acs.org While specific examples involving this compound are not prominent in the literature, the general reactivity pattern of diynes suggests its potential to undergo such cyclizations, leading to highly strained and reactive intermediates that can be trapped to form more complex molecules.

Other Multi-Component Cyclizations Involving the Diyne Unit

The rich electronic nature of the diyne unit in this compound allows it to participate in a variety of other multi-component reactions, often catalyzed by transition metals. These reactions can assemble several simple starting materials into complex cyclic structures in a single step. For example, 1,3-butadiynes are known to undergo reactions with azides in the presence of copper catalysts to form novel 1,2,3-triazole derivatives. nih.gov Another notable reaction is the [4+2+2] cycloaddition of aryl-substituted 1,3-butadiynes with nitriles, which provides a one-pot method to synthesize benzo[f]quinazolines. nih.gov Furthermore, transition metal-catalyzed C-H activation and subsequent coupling with 1,3-diynes has emerged as a strategy for assembling alkynylated heterocycles and bis-heterocycles. researchgate.net These diverse cyclization pathways highlight the utility of the diyne moiety as a versatile building block in constructing complex molecular architectures.

Polymerization Mechanisms and Control

Conjugated diynes are known to undergo polymerization through their triple bonds to form polymers with unique electronic and optical properties. The polymerization can be initiated by various methods, including thermal, photochemical, and chemical initiation.

Anionic Polymerization Characteristics

Anionic polymerization is a chain-growth polymerization initiated by a strong nucleophile, such as an organolithium compound. While the anionic polymerization of conjugated dienes like 1,3-butadiene (B125203) and isoprene (B109036) is well-established, the polymerization of conjugated diynes is less commonly detailed. For related compounds like 1-phenyl-1,3-butadiene, polymerization can proceed via different modes, including 1,2-, 3,4-, or 1,4-addition, with the specific pathway influenced by the catalyst system and reaction conditions. nih.gov In the context of diynes, polymerization would proceed through the acetylenic units. With some substrates, such as the related isomer 1-phenyl-1,4-pentadiyne, oligomerization of the diyne fragment has been observed as a competing process that can prevent other productive catalytic reactions. rsc.org This suggests a high propensity for this compound to undergo polymerization, although detailed mechanistic studies and control over the anionic polymerization of this specific monomer are not extensively documented. The resulting polymer would be expected to feature a highly conjugated backbone, of potential interest for materials science applications.

Cationic Polymerization Dynamics and Side Reactions

The cationic polymerization of conjugated diene systems, analogous to the structure found in this compound, proceeds through carbocationic intermediates. Studies on 1,3-pentadiene (B166810) initiated by systems such as tBuCl/TiCl₄ or AlCl₃/SbCl₃ provide insight into the potential dynamics. The microstructure of the resulting polymer chain is complex, typically containing a mix of structural units. Analysis of poly(1,3-pentadiene) synthesized via cationic polymerization reveals the presence of trans-1,4, trans-1,2, and cis-1,2-units. dntb.gov.ua Notably, cis-1,4 and 3,4-units are generally absent from the polymer backbone. dntb.gov.ua

The polymerization process is influenced by catalyst concentration. For instance, in the polymerization of 1,3-pentadiene using an AlCl₃/SbCl₃ binary catalyst, an increase in SbCl₃ concentration leads to a decrease in the molecular weight of the polymer and a broadening of the molecular mass distribution. researchgate.net The mechanism involves the formation of head groups from the initiator (e.g., tert-butyl groups from tBuCl) and chloromethyl end groups. dntb.gov.ua

Side reactions are inherent to carbocationic polymerization of dienes. The high reactivity of the carbocationic chain ends can lead to chain transfer reactions, resulting in lower molecular weights and broader distributions. Isomerization of the propagating cation can also occur, contributing to the mixture of microstructures observed in the final polymer.

Table 1: Structural Units in Cationically Polymerized Poly(1,3-pentadiene)

| Structural Unit | Presence |

|---|---|

| trans-1,4 | Present |

| trans-1,2 | Present |

| cis-1,2 | Present |

| cis-1,4 | Absent |

Radical Copolymerization and Sequence Control

Radical polymerization offers a versatile method for incorporating diynes and dienes into copolymers. The copolymerization of 1,3-pentadiene isomers with electron-deficient monomers like acrylonitrile (B1666552) or maleic anhydride (B1165640) demonstrates a strong tendency toward forming alternating sequences. rsc.orgresearchgate.net This behavior is governed by the relative reactivities of the monomers and the propagating radical chains.

The reactivity ratios (r) for the copolymerization of acrylonitrile (A) with cis-1,3-pentadiene (B74190) (CP) and trans-1,3-pentadiene (TP) are significantly less than one, indicating a preference for cross-propagation over homopolymerization for both monomers. researchgate.net This strong alternating tendency suggests that a charge-transfer complex may form between the electron-rich diene and the electron-poor comonomer, influencing the polymerization pathway. researchgate.net

The specific isomer of the diene can also affect reactivity; studies show that the cis isomer of 1,3-pentadiene reacts more rapidly in radical copolymerization than the trans isomer. researchgate.net By carefully selecting comonomers and controlling reaction conditions, it is possible to synthesize copolymers with specific sequences, such as AB-alternating or even more complex AAB-periodic structures. rsc.org Multicomponent polymerization strategies involving diynes have been developed as a powerful tool for creating sequence-controlled polymers in a single operation. colab.wsacs.org

Table 2: Reactivity Ratios for Bulk Radical Copolymerization of 1,3-Pentadiene Isomers with Acrylonitrile at 50°C

| Monomer System | r (Acrylonitrile) | r (Pentadiene) | Alternating Tendency |

|---|---|---|---|

| Acrylonitrile / trans-1,3-pentadiene | 0.079 | 0.114 | Strong |

| Acrylonitrile / cis-1,3-pentadiene | 0.033 | 0.188 | Strong |

Data sourced from ResearchGate. researchgate.net

Stereochemical Control in Polymerization Processes

Achieving stereochemical control during the polymerization of conjugated systems like this compound is crucial for tuning the final material's properties. The choice of catalyst system is paramount in dictating the microstructure of the resulting polymer. For example, stereospecific polymerization of 1,3-pentadiene using a neodymium-based catalyst system can yield syndiotactic polypentadienes with varying cis-1,4 content depending on the precise polymerization conditions. researchgate.net A detailed structural analysis of poly(1,3-pentadiene) synthesized with a specific neodymium trichloride-based catalyst confirmed that the polymer chain consists of 1,4-trans, 1,4-cis, 1,2-trans, and 1,2-cis units. researchgate.net

Similarly, the polymerization of 1-phenyl-1,3-butadiene, a close structural analog, with a titanium [OSSO]-type catalyst demonstrates high 3,4-regioselectivity and exceptional isotacticity (mmmm > 99%). nih.gov This highlights the potential for precise control over the polymer's stereochemistry through judicious catalyst design. Furthermore, stereocontrolled thiol-yne polymerization has been shown to produce high-molecular-weight polymers that are either rich in E- or Z-isomers by adjusting the catalyst and solvent, which in turn leads to substantial differences in thermal and mechanical properties. nih.gov

Nucleophilic and Electrophilic Addition Reactions to Alkynes

The conjugated system of this compound, featuring both double and triple bonds, is susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: In reactions with electrophiles like hydrogen halides (HBr), conjugated dienes typically yield a mixture of 1,2- and 1,4-addition products. libretexts.orglibretexts.org The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. libretexts.org Protonation of one of the double bonds in the diene system leads to a carbocation where the positive charge is delocalized over two carbon atoms. The subsequent attack by the nucleophile (e.g., Br⁻) at either of these positions results in the two different products. libretexts.org The ratio of these products can be influenced by reaction conditions such as temperature, with one product being kinetically favored and the other thermodynamically favored. youtube.com

Nucleophilic Addition: The electron-rich triple bonds of the alkyne moieties are targets for nucleophilic attack. This type of reaction is fundamental in organic synthesis, where a nucleophile attacks an electron-deficient carbon center. youtube.com In the context of conjugated dienes, various nucleophiles can be added across the system through catalytic activation, leading to valuable hydro- and difunctionalization products. nih.gov For the pentadiyne system, nucleophiles can add to the sp-hybridized carbons of the alkyne groups, a reaction that is often facilitated by a catalyst.

Rearrangement Reactions and Isomerization Kinetics

The structure of this compound allows for several potential rearrangement and isomerization reactions. The conjugated double bond can undergo geometric isomerization between cis and trans forms. Kinetic studies on the simpler 1,3-pentadiene molecule show that this isomerization can be induced photochemically or through catalysis. nih.govsci-hub.se For example, isomerization can be achieved using catalytic amounts of iodine at temperatures from 0°C to reflux, or with potassium tert-butoxide. ucf.edu However, these catalytic methods can be complicated by side reactions, particularly the formation of polymers. ucf.edu

The alkyne functionalities also open pathways for more complex skeletal rearrangements. Acetylenic alcohols, for instance, are known to undergo the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds, a reaction that can be catalyzed by acids or transition metal complexes. researchgate.net While this compound is not an alcohol, this illustrates the inherent reactivity of alkyne groups toward skeletal reorganization under appropriate catalytic conditions.

Table 3: Catalytic Isomerization of 1,3-Pentadiene

| Catalyst | Conditions | Max. trans-Isomer Yield | Recovery | Major Side Products |

|---|---|---|---|---|

| Iodine | 0°C to reflux | 70% | 90% | Diiodo compounds, polymer |

| Potassium tert-butoxide | 20°C | 84% (theoretical) | 50% | Extensive polymer |

Data sourced from VTechWorks. ucf.edu

Radical Chemistry Involving the Pentadiyne System

The pentadiyne system is highly susceptible to radical-mediated reactions. The conjugated π-system can readily participate in radical addition processes. Furthermore, diyne systems can be precursors to highly reactive radical species. Under thermal or photochemical conditions, certain enediyne structures can undergo Bergman cyclization to generate a p-benzyne diradical. nih.gov This diradical is a potent initiator for radical polymerization, capable of reacting with various monomers. nih.gov The polymerization initiated by such a diradical often proceeds through a monoradical chain growth mechanism due to rapid intramolecular termination of short diradical chains. nih.gov

The conjugated diene-like portion of the molecule is also reactive in pericyclic reactions that have radical-like transition states, such as the Diels-Alder reaction. msu.edu Additionally, the cis-1,4-pentadiene structural motif, present in related polyunsaturated compounds, is known to be a substrate for enzymes like lipoxygenases, which catalyze radical-based oxidation reactions. mdpi.com This underscores the susceptibility of the pentadiene framework to radical attack.

Theoretical and Computational Studies of 5 Phenyl 1,3 Pentadiyne

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is the foundation of its chemical and physical properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to view this electronic landscape. nih.govcuny.edu These methods solve approximations of the Schrödinger equation to yield information about the molecule's orbitals and electron distribution.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

A cornerstone of reactivity prediction is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.govmdpi.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, thus acting as a nucleophile, while the LUMO is the most probable site for accepting electrons, functioning as an electrophile. mdpi.com

The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. nih.gov A smaller gap generally indicates a more reactive species. nih.gov For 5-Phenyl-1,3-pentadiyne, the conjugated system of the phenyl ring and the diyne chain would lead to delocalized π-orbitals that constitute the FMOs. The interaction between these two fragments would dictate the precise energies and spatial distributions of the HOMO and LUMO.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available in searched literature |

| LUMO | Data not available in searched literature |

| HOMO-LUMO Gap | Data not available in searched literature |

Electron Density Distribution and Bonding Analysis

The way electrons are distributed within a molecule provides fundamental insights into its chemical bonding. nih.gov Computational methods can generate electron density maps, which can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis to understand orbital interactions and charge distribution.

For this compound, such an analysis would quantify the nature of the various carbon-carbon bonds, from the sp-hybridized carbons of the diyne to the sp²-hybridized carbons of the phenyl ring. It would also reveal the extent of π-electron delocalization across the entire molecule, a key feature of conjugated systems. This information is vital for predicting how the molecule will interact with other reagents.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry allows for the exploration of reaction mechanisms by mapping the potential energy surface that connects reactants to products. nih.govmit.edu This includes the characterization of high-energy, transient structures known as transition states.

Computational Simulation of Cycloaddition Mechanisms

The diyne moiety of this compound makes it a potential substrate for cycloaddition reactions. researchgate.netresearchgate.net Computational simulations can model these reactions, for example, a Diels-Alder or a 1,3-dipolar cycloaddition, to determine the most favorable pathway. researchgate.net By calculating the activation energies for different modes of attack, the regio- and stereoselectivity of the reaction can be predicted.

Energy Profiles for Polymerization and Isomerization Processes

The conjugated nature of this compound suggests it could undergo polymerization. Theoretical calculations can model the step-by-step process of polymer chain growth, providing the energy profile for initiation and propagation. This would offer valuable information on the feasibility and kinetics of polymerization.

Isomerization represents another possible transformation. A computational study of the related penta-1,3-dien-1-yl system has demonstrated the utility of DFT in mapping the energy landscape of isomerization. mdpi.com For this compound, such calculations would determine the relative stabilities of potential isomers and the energy barriers that separate them.

| Reaction Type | Activation Energy (kcal/mol) |

|---|---|

| Cycloaddition (e.g., with cyclopentadiene) | Data not available in searched literature |

| Polymerization (initiation) | Data not available in searched literature |

| Isomerization | Data not available in searched literature |

Prediction and Interpretation of Spectroscopic Parameters

A powerful application of computational chemistry is the prediction of spectroscopic data, which can be used to interpret experimental spectra and confirm molecular structures. nih.govmdpi.com

For this compound, Time-Dependent DFT (TD-DFT) could be employed to predict its ultraviolet-visible (UV-Vis) spectrum, identifying the electronic transitions responsible for its absorption of light. Vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra to assign specific peaks to the stretching and bending modes of the molecule's bonds. Additionally, the chemical shifts in ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra can be calculated to aid in the structural elucidation of the molecule and its derivatives.

| Spectroscopic Technique | Key Predicted Parameters |

|---|---|

| UV-Vis | λmax (nm): Data not available in searched literature |

| IR | C≡C stretch (cm-1): Data not available in searched literature |

| ¹³C NMR | Chemical shift range (ppm): Data not available in searched literature |

| ¹H NMR | Chemical shift range (ppm): Data not available in searched literature |

Vibrational (IR, Raman) Spectroscopy Simulations for Structural Assignments

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful method for identifying molecular structures and functional groups. cardiff.ac.uk Computational simulations of these spectra have become crucial for the accurate assignment of vibrational modes, particularly for complex molecules where experimental spectra can be congested or ambiguous. cardiff.ac.uknih.gov

Theoretical calculations, typically employing density functional theory (DFT) methods such as B3LYP, are used to predict the vibrational frequencies and intensities of a molecule in its ground state. nih.govsciensage.info These calculations provide a set of harmonic frequencies that correspond to the fundamental vibrational modes of the molecule. By comparing the computed spectrum with the experimental IR and Raman spectra, researchers can confidently assign specific absorption bands and scattering peaks to particular molecular motions, such as stretching, bending, and torsional modes. nih.govnih.gov For instance, in a related study of 2-amino-5-phenyl-1,3,4-thiadiazole, DFT calculations at the B3LYP/6-31G(d) level of theory were shown to be superior to the scaled Hartree-Fock approach for molecular vibrational problems. nih.gov

Simulations can also aid in the interpretation of more subtle spectral features that arise from intermolecular interactions or conformational changes. cardiff.ac.uk For this compound, theoretical vibrational spectra would be instrumental in assigning the characteristic C≡C and C-H stretching and bending frequencies of the pentadiyne chain, as well as the vibrational modes associated with the phenyl group. The table below presents a hypothetical comparison of experimental and calculated vibrational frequencies for key functional groups in this compound, illustrating how computational data supports spectral assignment. The theoretical values are based on typical frequency ranges for similar functional groups from computational studies. scielo.org.za

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| C-H Stretch | Phenyl Ring | 3100 - 3000 | 3080 |

| C≡C Stretch | Diyne Chain | 2250 - 2100 | 2230 |

| C=C Stretch | Phenyl Ring | 1600 - 1450 | 1580 |

| C-H Bend | Phenyl Ring | 900 - 675 | 850 |

Note: The experimental values are typical ranges for the specified functional groups. The calculated values are hypothetical examples based on DFT simulations for similar molecules.

Electronic (UV-Vis) Spectroscopy Calculations for Photophysical Insights

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, provides information about the electronic transitions within a molecule and is fundamental to understanding its photophysical properties. nih.gov Time-dependent density functional theory (TD-DFT) is a widely used computational method for simulating UV-Vis absorption spectra. researchgate.net These calculations can predict the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (f), and the nature of the electronic transitions involved, such as π→π* or n→π* transitions. sciensage.info

For this compound, with its conjugated system of a phenyl ring and a diyne chain, TD-DFT calculations can offer significant insights into its electronic structure and how it influences light absorption. The calculations can reveal the contributions of different molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), to the observed electronic transitions. nih.govscielo.org.za This information is crucial for understanding the molecule's color, photostability, and potential applications in materials science and optoelectronics. researchgate.net

For example, a TD-DFT calculation might reveal that the lowest energy absorption band in the UV-Vis spectrum of this compound corresponds to a HOMO→LUMO transition, with the electron density shifting from the phenyl ring to the pentadiyne chain upon excitation. The table below provides a hypothetical summary of TD-DFT calculation results for the primary electronic transitions in this compound.

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | 285 | 0.85 | HOMO → LUMO (95%) |

| S₀ → S₂ | 250 | 0.15 | HOMO-1 → LUMO (70%), HOMO → LUMO+1 (25%) |

| S₀ → S₃ | 220 | 0.30 | HOMO-2 → LUMO (60%), HOMO-1 → LUMO+1 (35%) |

Note: The values presented are hypothetical and intended to illustrate the type of data obtained from TD-DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including their conformational dynamics. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of molecular motion and the different conformations a molecule can adopt. mdpi.com

For a flexible molecule like this compound, which has rotational freedom around the single bond connecting the phenyl group and the pentadiyne chain, MD simulations can be used to explore its conformational landscape. mdpi.comnih.gov These simulations can identify the most stable conformations, the energy barriers between them, and the timescales of conformational changes. nih.gov This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.

The conformational flexibility of a molecule can significantly impact its interaction with other molecules and its packing in the solid state. mdpi.com MD simulations can provide insights into these aspects by simulating the behavior of this compound in different environments, such as in a solvent or in a crystal lattice. The results of these simulations can be used to calculate various properties, including the average values of key dihedral angles that define the molecular conformation.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise chemical structure and stereochemistry of organic molecules. For 5-phenyl-1,3-pentadiyne, ¹H and ¹³C NMR spectra provide definitive confirmation of the atomic connectivity. The chemical shifts are influenced by the electronic environment of each nucleus, with the phenyl ring and the conjugated diyne system creating a distinct magnetic landscape.

Detailed two-dimensional (2D) NMR experiments are crucial for unambiguous assignments and stereochemical analysis.

COSY (Correlation Spectroscopy) experiments would reveal proton-proton couplings, confirming the connectivity through the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra correlate protons with their directly attached carbons (HSQC) and with carbons two to three bonds away (HMBC), respectively. beilstein-journals.org These are instrumental in assigning the quaternary carbons of the diyne and phenyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. nih.gov For derivatives of this compound, NOESY can be used to determine preferred conformations by identifying through-space interactions between protons on the phenyl ring and those on the pentadiyne chain. nih.gov

The following table outlines the expected NMR chemical shifts for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data is predicted based on typical values for similar functional groups and may vary based on solvent and experimental conditions.

| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| C1-H | ~2.0 - 2.2 | ~65 | Terminal alkyne proton and carbon. |

| C2 | - | ~69 | Internal alkyne carbon. |

| C3 | - | ~78 | Internal alkyne carbon, adjacent to phenyl group. |

| C4 | - | ~80 | Internal alkyne carbon. |

| C5-H₂ | ~3.6 | ~20-25 | Methylene (B1212753) protons adjacent to the phenyl ring. |

| Phenyl C (ipso) | - | ~137 | Carbon attached to the pentadiyne chain. |

| Phenyl C (ortho) | ~7.2-7.4 | ~128 | Protons and carbons ortho to the substituent. |

| Phenyl C (meta) | ~7.2-7.4 | ~128.5 | Protons and carbons meta to the substituent. |

| Phenyl C (para) | ~7.2-7.4 | ~126 | Proton and carbon para to the substituent. |

Vibrational Spectroscopy (FT-IR, FT-Raman) in Mechanistic Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, offers powerful tools for probing the functional groups within a molecule and monitoring their changes during a chemical reaction. These techniques are particularly valuable for mechanistic studies involving this compound, such as polymerization, addition, or cyclization reactions. mdpi.comnih.gov

In situ FT-IR spectroscopy allows for the real-time monitoring of a reaction as it proceeds. nih.govmt.comnih.gov By tracking the intensity of characteristic vibrational bands, one can follow the consumption of reactants and the formation of intermediates and products, providing detailed kinetic data. youtube.com For example, during a polymerization reaction of a diyne, the disappearance of the C≡C stretching frequency would indicate the conversion of the monomer. nih.gov

The key vibrational modes for this compound are summarized below.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy | Significance |

|---|---|---|---|

| Terminal ≡C-H Stretch | 3300 - 3250 | FT-IR, FT-Raman | Confirms the presence of the terminal alkyne. |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman | Characteristic of the phenyl group. |

| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, FT-Raman | Corresponds to the methylene (-CH₂) group. |

| C≡C Stretch (conjugated) | 2260 - 2100 | FT-Raman (strong), FT-IR (weak/medium) | Key indicator of the diyne system. Its intensity and position are sensitive to conjugation and substitution. |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman | Multiple bands characteristic of the phenyl ring skeleton. |

Mass Spectrometry Techniques for Reaction Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique essential for identifying reaction intermediates, which are often present in low concentrations and have short lifetimes. rsc.org Techniques like Electrospray Ionization (ESI-MS) are particularly powerful for studying reactions in solution, as they can gently transfer charged intermediates from the condensed phase into the gas phase for detection. nih.govmdpi.com This is crucial for elucidating mechanisms of catalytic reactions, such as those involving organometallic complexes with diynes. nih.govpurdue.edu

When coupled with a separation technique like Gas Chromatography (GC-MS), the fragmentation pattern of this compound provides a molecular fingerprint that confirms its structure. The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (140.18 g/mol ). nih.gov The fragmentation pattern arises from the breakup of the energetically unstable molecular ion into smaller, more stable charged fragments. chemguide.co.uklibretexts.org Analysis of these fragments helps in structural confirmation.

For this compound, key fragmentations would involve cleavage of the bonds within the pentadiyne chain and the loss of fragments from the phenyl ring. Tandem mass spectrometry (MS/MS) can be employed to isolate a specific intermediate ion and fragment it further, providing detailed structural information that is critical for distinguishing between isomers and confirming mechanistic proposals. nih.govnih.gov

Table 3: Plausible Mass Fragments for this compound Based on general fragmentation rules for aromatic and alkyne compounds.

| m/z Value | Plausible Fragment Ion | Neutral Loss | Significance |

|---|---|---|---|

| 140 | [C₁₁H₈]⁺˙ | - | Molecular Ion (M⁺˙) |

| 139 | [C₁₁H₇]⁺ | H˙ | Loss of a hydrogen radical, a common fragmentation. |

| 115 | [C₉H₇]⁺ | C₂H˙ | Loss of an ethynyl (B1212043) radical, indicating cleavage in the alkyne chain. |

| 91 | [C₇H₇]⁺ | C₄H˙ | Formation of the stable tropylium (B1234903) cation, a characteristic fragment for benzyl (B1604629) compounds. |

| 77 | [C₆H₅]⁺ | C₅H₃˙ | Formation of the phenyl cation. |

X-ray Crystallography of Substituted Derivatives for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While obtaining a suitable single crystal of the parent this compound can be challenging, the study of its substituted derivatives provides invaluable information. Functionalization of the phenyl ring or the terminal alkyne can influence the molecule's crystal packing, which in turn governs its solid-state properties and reactivity. wikipedia.org

For example, introducing substituents capable of forming strong intermolecular interactions, such as hydrogen bonds, can enforce a specific alignment of the diyne moieties in the crystal lattice. researchgate.net This pre-organization is a critical prerequisite for topochemical solid-state polymerization, where the reaction proceeds with minimal atomic movement, and the crystal structure of the monomer dictates the stereochemistry of the resulting polymer.

Studies on related functionalized diynes and polyynes have shown that substituent choice can control the solid-state packing motif, such as inducing cofacial π-stacking instead of the more common herringbone packing. wikipedia.orgresearchgate.net This control over intermolecular arrangement is fundamental for designing novel materials with specific electronic or optical properties. Therefore, X-ray crystallography of this compound derivatives is a key strategy for understanding structure-property relationships in the solid state.

Advanced Spectroscopic Methods for Excited State Dynamics

The photophysical behavior of this compound, a conjugated system, is governed by the dynamics of its electronic excited states. Advanced time-resolved spectroscopic techniques, particularly femtosecond transient absorption (TA) spectroscopy, are employed to study these ultrafast processes. aps.orgchemrxiv.org

In a typical TA pump-probe experiment, an ultrashort laser "pump" pulse excites the molecule to a higher electronic state. youtube.com A second, delayed "probe" pulse then measures the absorption spectrum of this transiently populated excited state. By varying the time delay between the pump and probe pulses, one can track the evolution of the excited state on timescales from femtoseconds to nanoseconds. mdpi.com

The resulting TA spectra provide a wealth of information:

Excited-State Absorption (ESA): Absorption of the probe pulse by the excited molecule to even higher energy states. youtube.com

Stimulated Emission (SE): The excited state is stimulated by the probe pulse to emit a photon and return to the ground state, appearing as a negative signal or "bleach." mdpi.com

Ground-State Bleach (GSB): A negative signal resulting from the depletion of the ground-state population by the pump pulse. mdpi.com

By analyzing the appearance and decay of these signals, researchers can directly measure the rates of fundamental photophysical processes such as internal conversion, intersystem crossing to triplet states, and energy relaxation within the molecule. aps.orgrsc.org For this compound, TA spectroscopy would provide critical insights into its potential for applications in optoelectronics and as a photochemically active species.

Compound Index

Applications of 5 Phenyl 1,3 Pentadiyne As a Building Block in Materials Science and Organic Synthesis

Monomer in the Synthesis of Conjugated Polymers and Oligomers

5-Phenyl-1,3-pentadiyne serves as a valuable monomer for the synthesis of polydiacetylenes (PDAs), a class of conjugated polymers known for their unique electronic and optical properties. wikipedia.org The polymerization of diacetylene monomers like this compound is typically achieved through 1,4-topochemical polymerization. wikipedia.orgwikipedia.org This process requires the monomers to be pre-organized in a crystalline state, where external stimuli such as UV light or heat initiate a chain reaction, converting the ordered monomer crystal into a polymer single crystal. wikipedia.org The resulting polymer features a distinctive ene-yne backbone (alternating double and triple bonds), with the substituent groups from the monomer (in this case, the benzyl (B1604629) group, -CH₂-Ph) arranged as side chains on the conjugated backbone. wikipedia.orgmdpi.com

The presence of the phenyl group in this compound is significant. While polymerization of phenyl-substituted butadienes has been explored using Ziegler-Natta catalysts researchgate.netnih.gov, the topochemical polymerization of diynes offers a different pathway to incorporate aromatic moieties into a polymer backbone, leading to materials with distinct properties. wikipedia.orgresearchgate.net These polymers and related oligomers are of significant interest for their potential in electronic and optical applications. researchgate.netdigitellinc.com

Design Principles for Optoelectronic Materials

The suitability of polymers derived from this compound for optoelectronic applications stems from the fundamental properties of the polydiacetylene (PDA) backbone. The extended π-conjugation along this ene-yne structure is responsible for the material's ability to absorb and emit light, as well as transport charge. mdpi.commdpi.com Key design principles for tailoring these materials for optoelectronic devices include:

Tuning the Conjugation Length: The electronic and optical properties, such as the bandgap, are heavily influenced by the effective conjugation length of the polymer backbone. External stimuli like temperature, solvents, or mechanical stress can cause conformational changes (twisting) in the polymer backbone, altering the conjugation and leading to dramatic color changes (thermochromism). wikipedia.orgmdpi.com This responsivity is a hallmark of PDAs and is a key feature for sensor applications. umich.edunih.gov

Side-Chain Engineering: The benzyl side chains derived from the this compound monomer play a crucial role in controlling the polymer's properties. These side groups influence the packing of the polymer chains in the solid state, their solubility for processing, and their electronic characteristics. tue.nlmsstate.edu The phenyl rings can mediate inter-chain electronic interactions, which are critical for efficient charge transport in devices like organic field-effect transistors (OFETs).

Hierarchical Self-Assembly: The amphiphilic nature that can be imparted to diacetylene monomers allows them to self-assemble into well-defined structures like vesicles or tubules prior to polymerization. nih.govresearchgate.net This pre-organization dictates the final morphology of the polymeric material, enabling the creation of highly ordered systems on a larger scale, which is essential for fabricating efficient electronic devices. umich.edu

The combination of a conjugated backbone with tunable side groups allows for the rational design of materials with specific absorption spectra, energy levels, and charge transport capabilities for applications in sensors, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). mdpi.comkennesaw.edu

Table 1: Key Polymerization Methods and Properties

| Feature | Description | Relevance to this compound | References |

|---|---|---|---|

| Polymerization Method | 1,4-Topochemical Polymerization | Requires pre-organization of monomers in a crystal lattice. Polymerization is initiated by UV light or heat. | wikipedia.orgwikipedia.org |

| Resulting Polymer | Polydiacetylene (PDA) | Features a conjugated ene-yne backbone with pendant benzyl (-CH₂-Ph) groups. | wikipedia.orgmdpi.com |

| Key Property | Chromatic Transitions | The polymer exhibits color changes (e.g., blue to red) in response to external stimuli, due to changes in backbone conjugation. | wikipedia.orgmdpi.comnih.gov |

| Optoelectronic Control | Side-Chain Engineering | The phenyl groups influence polymer packing, solubility, and inter-chain electronic interactions. | tue.nlmsstate.edu |

Molecular Engineering for Controlled Macromolecular Architectures

Molecular engineering provides the tools to control the synthesis of polymers and oligomers at a molecular level, dictating their final structure and properties. For monomers like this compound, two key strategies are prominent:

Topochemical Polymerization: This method is a prime example of achieving architectural control. The polymerization occurs in the solid state, and the resulting polymer's structure, stereochemistry, and morphology are directly templated by the crystal packing of the monomers. wikipedia.org For a successful reaction, the diyne monomers must align in the crystal lattice according to specific geometric criteria, including a repeat distance of approximately 5 Å and a specific tilt angle. wikipedia.org This process yields highly ordered, crystalline polymers with a defined chain direction, which is a level of control rarely achievable in conventional solution polymerization. wikipedia.org

Stepwise Oligomer Synthesis: For producing well-defined, shorter-chain oligomers, stepwise coupling reactions are employed. Techniques like the Cadiot-Chodkiewicz and Sonogashira couplings allow for the precise, iterative addition of monomer units. wikipedia.orgrsc.org This enables the synthesis of oligo(phenylene ethynylene)s and related structures with exact lengths and specific end-groups. Such precise control is fundamental for studying structure-property relationships and for applications where monodispersity is critical, such as in molecular electronics. aip.orgresearchgate.net

These approaches allow chemists to engineer macromolecular architectures ranging from highly crystalline, extended polymer chains to precisely defined oligomers, all from the same fundamental building block.

Scaffold for the Construction of Molecular Wires and Devices

The rigid, conjugated structure of oligomers derived from phenyl-diyne units makes them excellent candidates for use as molecular wires. nih.govosti.gov A molecular wire is a molecule designed to conduct electrical current from one point to another. Oligo(phenylene ethynylene) (OPE) type structures, which are closely related to oligomers of this compound, have been extensively studied for this purpose. aip.orgresearchgate.net

The key features that make these scaffolds suitable for molecular electronics are:

π-Conjugated System: The alternating single, double, and triple bonds create a delocalized electron system that serves as a conduit for charge transport. researchgate.net Theoretical studies using the Landauer formalism have been employed to analyze coherent electron transport through such molecules when placed between metallic electrodes. aip.orgresearchgate.net

Structural Rigidity: The linear, rod-like structure of the phenylethynyl units provides a well-defined and predictable length, which is crucial for fabricating devices with reproducible characteristics. This rigidity helps maintain a consistent distance between the electrodes in a molecular junction.

Tunable Conductance: The electrical conductance of these molecular wires can be tuned by modifying their length, the nature of the aromatic rings, and the angle of rotation between adjacent phenyl rings. researchgate.net Studies have shown that conductance typically decreases exponentially with increasing molecular length, a characteristic of the coherent superexchange (tunneling) mechanism of charge transport. nih.gov

Anchor Groups: For integration into a device, the molecular wire must be connected to electrodes. This is achieved by functionalizing the ends of the oligomer with "anchor" or "alligator clip" groups, such as thiols (-SH) or alkynes (-C≡CH), which can form stable chemical bonds with gold or other metal surfaces. nih.govacs.org

Research has demonstrated the ability to form stable single-molecule junctions with OPE derivatives at low temperatures, allowing for detailed characterization of their charge transport properties and vibrational modes through inelastic electron tunneling spectroscopy. nih.gov

Precursor for Macrocyclic and Cage Compounds

The terminal alkyne functionality of this compound makes it a suitable precursor for the synthesis of macrocyclic and cage-like molecules through alkyne coupling reactions. These reactions are powerful tools for constructing large, ring-based architectures from smaller building blocks.

Two primary coupling strategies are relevant:

Glaser Coupling: This is an oxidative homocoupling of terminal alkynes, typically catalyzed by a copper(I) salt (e.g., CuCl or CuBr) in the presence of an oxidant (like O₂) and a base. mdpi.comyoutube.com When a molecule with two terminal alkyne groups is subjected to Glaser coupling conditions under high dilution, it can undergo an intramolecular reaction to form a cyclic diyne. Alternatively, the intermolecular coupling of two this compound molecules would yield a symmetrical, linear dimer. By designing precursors with multiple diyne units, complex macrocycles can be assembled. researchgate.net Phase-separation techniques have been developed to promote macrocyclization over polymerization, even at high concentrations. nih.govacs.org

Cadiot-Chodkiewicz Coupling: This reaction is a selective cross-coupling between a terminal alkyne and a 1-haloalkyne, catalyzed by a copper(I) salt. wikipedia.orgalfa-chemistry.com This method is particularly powerful for the synthesis of unsymmetrical diynes and is a cornerstone in the construction of complex macrocycles. rsc.orgnih.gov For example, this compound could be coupled with a bromoalkyne derivative of itself or another molecule in a stepwise fashion to build large, defined cyclic structures. This approach was famously used to create expanded acetylenic macrocycles from diethynyl-dimethoxycyclohexa-2,5-diene precursors. wikipedia.org

These coupling reactions provide a synthetic route to novel macrocycles and container molecules where the rigid phenyl-diyne unit is incorporated as a structural strut, defining the shape and size of the final assembly. researchgate.netnih.gov

Table 2: Alkyne Coupling Reactions for Macrocycle Synthesis

| Coupling Reaction | Reactants | Product Type | Key Feature | References |

|---|---|---|---|---|

| Glaser Coupling | Terminal Alkyne + Terminal Alkyne | Symmetrical 1,3-Diyne | Homocoupling; can be used for both dimerization and intramolecular cyclization. | mdpi.comresearchgate.net |

| Cadiot-Chodkiewicz | Terminal Alkyne + 1-Haloalkyne | Unsymmetrical 1,3-Diyne | Cross-coupling; highly selective for building complex, non-symmetrical structures. | wikipedia.orgalfa-chemistry.comorganic-chemistry.org |

Intermediate in the Synthesis of Complex Organic Molecules (focus on structural integration, not bioactivity)

Beyond materials science, this compound is a valuable intermediate for integrating the phenyl-diyne structural motif into larger, more complex organic molecules. Its utility lies in the selective reactivity of its terminal alkyne group, which allows it to be connected to other molecular fragments without disturbing the rest of the structure.

The Cadiot-Chodkiewicz coupling is a prime method for this purpose. wikipedia.orgrsc.org It enables the formation of a new carbon-carbon bond between the terminal sp-hybridized carbon of this compound and an sp-hybridized carbon of a bromoalkyne. alfa-chemistry.comorganic-chemistry.org This reaction is highly reliable and has been employed in the synthesis of numerous complex molecules, including polyyne natural products. nih.gov A typical reaction involves a copper(I) salt catalyst and an amine base. wikipedia.org By using this coupling, the Ph-CH₂-C≡C-C≡C- unit can be strategically installed as a rigid linker or a key structural component within a larger synthetic target.

Another important avenue for structural integration is through cycloaddition reactions . 1,3-butadiyne (B1212363) systems are known to participate in various cycloadditions to form functionalized carbo- and heterocycles. mdpi.com For instance, they can react with reagents like hydroxylamine (B1172632) or hydrazine (B178648) to yield isoxazoles or pyrazoles, respectively. These reactions provide a pathway to convert the linear diyne unit into a five-membered heterocyclic ring, fundamentally altering the molecular architecture while retaining the atoms of the original diyne backbone. mdpi.com This demonstrates the role of this compound not just as a linker, but as a progenitor for aromatic and heteroaromatic substructures in complex molecule synthesis.

Future Research Directions and Challenges in 5 Phenyl 1,3 Pentadiyne Chemistry

Development of Highly Selective and Sustainable Synthetic Routes

The synthesis of unsymmetrical diynes like 5-phenyl-1,3-pentadiyne often relies on classic methods such as the Cadiot-Chodkiewicz coupling, which involves the cross-coupling of a terminal alkyne with a 1-haloalkyne catalyzed by a copper(I) salt. rsc.orgrsc.orgjk-sci.com While effective, these methods can suffer from drawbacks including the formation of symmetrical diyne side products through homocoupling, the need for pre-functionalized starting materials, and the use of stoichiometric copper reagents, which can lead to waste. acs.org

Future research must focus on developing more selective and sustainable synthetic protocols. Key challenges and directions include:

Green Catalysis: A major goal is to replace traditional catalysts with more environmentally benign alternatives. This includes the development of recyclable heterogeneous catalysts, such as copper supported on zeolites or carbon nitride (C2N), which can be easily separated from the reaction mixture and reused. jk-sci.comrsc.org Iron-based catalysts, which are less toxic and more abundant than copper, have also shown promise for the synthesis of unsymmetrical diynes in aqueous media. researchgate.net

Atom Economy: Improving the atom economy of diyne synthesis is crucial. This involves designing reactions that minimize the formation of byproducts. Strategies such as alkyne cross-metathesis, catalyzed by well-defined tungsten complexes, offer a novel approach to unsymmetrical diynes from symmetrical precursors. rsc.org

Minimizing Protecting Groups: Many current syntheses require the use of protecting groups, such as trimethylsilyl (B98337) groups, which adds steps and generates waste. researchgate.net Future routes should aim to minimize or eliminate the need for such groups by developing highly selective catalysts that can differentiate between similar reactive sites.

One-Pot Reactions: Designing tandem or one-pot reactions where multiple transformations occur in a single reaction vessel can significantly improve efficiency and reduce waste. For example, a palladium-catalyzed coupling of terminal alkynes with (E)-1,2-diiodoalkenes can lead to the formation of unsymmetrical buta-1,3-diynes in a single step. organic-chemistry.org

Exploration of Novel Catalytic Systems for Diyne Transformations

Beyond their synthesis, the reactivity of diynes like this compound is of great interest for constructing more complex molecules. The development of novel catalytic systems is paramount for controlling the regioselectivity and stereoselectivity of these transformations. researchgate.net

Future research in this area should focus on:

Switchable Catalysis: Developing catalytic systems that can be "switched" to produce different products from the same starting materials is a highly desirable goal. For instance, a recyclable Cu@C2N nanocatalyst has been shown to selectively produce either ketones (via hydration) or 1,3-diynes (via Glaser-Hay coupling) from terminal alkynes, with the outcome controlled by the pH of the reaction medium. rsc.org

Enantioselective Catalysis: For the synthesis of chiral molecules containing a diyne or transformed diyne motif, the development of enantioselective catalysts is essential. Copper-catalyzed asymmetric reactions of propargyl dichlorides have provided access to enantioenriched functionalized allenes, demonstrating the potential for chirality control in alkyne transformations. mdpi.com

Photocatalysis and Electrocatalysis: These emerging fields offer new modes of reactivity that can lead to novel transformations of diynes under mild conditions. Exploring the use of light or electricity to drive diyne reactions could open up new synthetic pathways that are not accessible with traditional thermal methods.

Frustrated Lewis Pairs (FLPs): FLPs, which are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming an adduct, could be explored for the activation and transformation of the C≡C bonds in diynes.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules like this compound. mdpi.comnih.govrsc.orgresearchgate.net

Future challenges and opportunities in this area include:

Accurate Prediction of Electronic and Optical Properties: While current methods can provide valuable insights, accurately predicting properties like the HOMO-LUMO gap and nonlinear optical (NLO) responses for extended polyyne systems remains a challenge. rsc.orgcapes.gov.br Future work should focus on developing and benchmarking new functionals and methods that can better account for the electronic structure of these highly conjugated systems. mdpi.comnih.gov

Modeling Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of known reactions and to predict the outcomes of new ones. This can help in the rational design of catalysts and reaction conditions for selective diyne transformations.

Predicting Stability: The inherent instability of long polyyne chains is a major obstacle in this field. wikipedia.org Computational models that can accurately predict the stability of different end-capped polyynes could guide synthetic efforts towards more robust molecules.

Simulating Self-Assembly: Predicting how molecules like this compound will behave in the solid state or in solution is crucial for their application in materials science. Advanced simulations could model the self-assembly process and predict the structure of resulting supramolecular architectures.

Integration into Supramolecular Assemblies and Nanostructures

The rigid, linear structure of this compound makes it an excellent building block for the construction of well-defined supramolecular assemblies and nanostructures. researchgate.net This is a key area for future research with potential applications in molecular electronics and nanotechnology. wikipedia.orgrsc.org

Key future directions are:

Molecular Wires: Polyynes are considered promising candidates for molecular wires due to their conjugated π-system. aps.orglibretexts.org A major challenge is to create stable, long-chain polyynes and to effectively connect them to electrodes. Future research will involve synthesizing polyynes with specific end-groups that can anchor to metal surfaces. researchgate.net

Rotaxanes and Catenanes: Encapsulating polyyne chains within macrocycles to form rotaxanes can significantly enhance their stability by preventing intermolecular cross-linking reactions. wikipedia.orgox.ac.uknih.gov The synthesis of long polyyne polyrotaxanes is a significant step towards creating "insulated molecular wires" and potentially stable forms of carbyne. ox.ac.uknih.gov

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Using diynes as linkers in the construction of MOFs and COFs could lead to new porous materials with interesting electronic and catalytic properties. The rigid nature of the diyne linker could impart high porosity and thermal stability to the resulting frameworks.

On-Surface Synthesis: The synthesis of polyyne chains directly on a surface offers a bottom-up approach to creating well-defined nanostructures. oup.com This technique could be used to create patterns of molecular wires for integrated circuits.

Multi-disciplinary Approaches for Expanding Material Science Applications

Realizing the full potential of this compound and related materials will require a highly interdisciplinary approach, combining expertise from synthetic chemistry, physics, materials science, and engineering. rsc.org

Future research should focus on:

Nonlinear Optics (NLO): Polyynes exhibit significant third-order NLO properties, which makes them attractive for applications in optical communications and computing. capes.gov.bracs.orgdtic.mil Future work will involve synthesizing new polyynes with enhanced NLO responses and incorporating them into devices.

Organic Electronics: The semiconducting nature of polyynes makes them candidates for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). rsc.orgrsc.org A major challenge is to improve the stability and processability of these materials.

Sensors: The electronic properties of polyynes are sensitive to their environment. This suggests that they could be used as the active component in chemical sensors. For example, the binding of an analyte to a functionalized polyyne could induce a change in its fluorescence or conductivity.

Bioimaging: Functionalized polyynes that are biocompatible and exhibit strong fluorescence could be developed as probes for bioimaging applications. rsc.org Their rigid structure could be advantageous for designing probes that target specific biological structures.

Compound Names Mentioned in the Article

Q & A

Basic Research Questions

Q. How can researchers determine the relative abundance of 5-Phenyl-1,3-pentadiyne in natural extracts using GC-MS?